邻氯苄基羟胺盐酸盐

描述

Synthesis Analysis

O-Benzylhydroxylamine hydrochloride is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

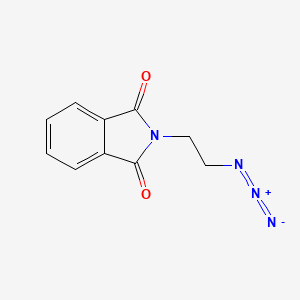

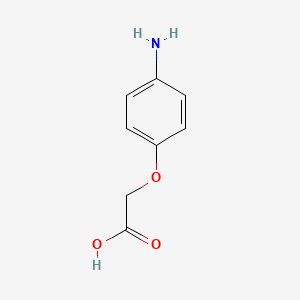

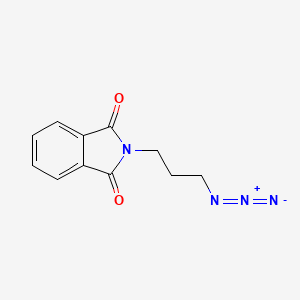

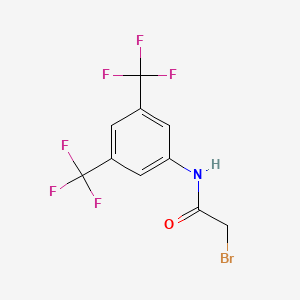

The molecular structure of O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be represented by the SMILES string Cl.NOCc1ccccc1 . The InChI representation is 1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H .Chemical Reactions Analysis

O-Benzylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . This has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis

O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a solid at room temperature. It has a molecular weight of 194.06 .科学研究应用

Electroanalytical Sensing

Hydroxylamine, a principal raw ingredient in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors, is a mutagenic and carcinogenic substance . O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be used in electrochemical methods for monitoring hydroxylamine . These methods have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Manufacturing of Pharmaceuticals

As mentioned above, hydroxylamine is a key raw ingredient in the manufacturing of pharmaceuticals . O-(m-Chlorobenzyl)hydroxylamine hydrochloride, being a derivative of hydroxylamine, can potentially be used in the synthesis of certain pharmaceuticals.

Nuclear Fuel Production

Hydroxylamine is also used in the production of nuclear fuel . Therefore, O-(m-Chlorobenzyl)hydroxylamine hydrochloride could potentially be used in this field as well.

Semiconductor Manufacturing

In the semiconductor industry, hydroxylamine is used as a principal raw ingredient . O-(m-Chlorobenzyl)hydroxylamine hydrochloride, being a derivative of hydroxylamine, could potentially be used in the manufacturing process of semiconductors.

Environmental Monitoring

Given that hydroxylamine is a significant environmental contaminant , O-(m-Chlorobenzyl)hydroxylamine hydrochloride could potentially be used in environmental monitoring and contamination control.

Synthesis of Hydroxamate Derivatives

O-(m-Chlorobenzyl)hydroxylamine hydrochloride can be used in the synthesis of hydroxamate derivatives from a broad range of unactivated esters . This reaction takes place in minutes at −78 °C .

作用机制

Target of Action

O-(m-Chlorobenzyl)hydroxylamine hydrochloride, also known as O-(3-Chlorobenzyl)hydroxylamine hydrochloride, is a chemical compound used in the synthesis of hydroxylamines

Mode of Action

It is known to be used as a reagent in the synthesis of hydroxylamines .

Biochemical Pathways

It is primarily used as a reagent in chemical synthesis .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific context of its use .

Result of Action

It is primarily used as a reagent in the synthesis of hydroxylamines .

Action Environment

As a chemical reagent, its effectiveness and stability would likely depend on factors such as temperature, pH, and the presence of other chemicals .

安全和危害

属性

IUPAC Name |

O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCEIVCWGWHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952080 | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(m-Chlorobenzyl)hydroxylamine hydrochloride | |

CAS RN |

29605-78-5 | |

| Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29605-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)